BenchChemオンラインストアへようこそ!

N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide

Antiviral HBV HDV

N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic biphenylcarboxamide derivative with the molecular formula C20H18N2O and a molecular weight of 302.37 g/mol. It is specifically claimed within the patent family led by WO2019191624A1 for its use in treating or preventing Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV) infections.

Molecular Formula C20H18N2O
Molecular Weight 302.4
CAS No. 1245533-64-5
Cat. No. B3093446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide
CAS1245533-64-5
Molecular FormulaC20H18N2O
Molecular Weight302.4
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O/c1-14-7-12-18(21)13-19(14)22-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,21H2,1H3,(H,22,23)
InChIKeyCPENLXZUDDVEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide (CAS 1245533-64-5): A Specific Biphenylcarboxamide for Antiviral R&D Procurement


N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic biphenylcarboxamide derivative with the molecular formula C20H18N2O and a molecular weight of 302.37 g/mol. It is specifically claimed within the patent family led by WO2019191624A1 for its use in treating or preventing Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV) infections [1]. Its structure features a 5-amino-2-methylphenyl group linked to a 4-phenylbenzamide core, a distinct substitution pattern within the broader class of biphenyl compounds explored for antiviral activity.

Why Generic Biphenylcarboxamides Cannot Substitute N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide in HBV/HDV Studies


Biphenylcarboxamides are a privileged scaffold with diverse biological activities, including p38 kinase inhibition and CB2 receptor modulation, but their target profile is exquisitely sensitive to aromatic substitution patterns [1]. The specific 5-amino-2-methylphenyl substitution on the N-phenyl ring of N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide is designed to engage a unique binding pocket relevant to HBV/HDV viral replication, distinguishing it from close analogs like N-(5-amino-2-methylphenyl)-4-methylbenzamide (CAS 905810-25-5) which lacks the extended biphenyl system and has no reported antiviral activity [2]. Simply interchanging with a structurally similar biphenylcarboxamide from a different patent family (e.g., a p38 kinase inhibitor) would likely result in loss of antiviral efficacy and introduce off-target liabilities, as the structure-activity relationship (SAR) for this chemotype is highly divergent.

Quantitative Differentiation of N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide from Closest Analogs: A Procurement Evidence Guide


Target Engagement Selectivity: Exclusive HBV/HDV Focus vs. Promiscuous Kinase Inhibition of Biphenylcarboxamide Analogs

While many biphenylcarboxamides are developed as p38 kinase inhibitors, N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide is specifically claimed for HBV/HDV treatment, indicating a divergent mechanism of action [1]. In contrast, the prototypical p38 inhibitor from the biphenyl amide class shows potent kinase inhibition but no reported antiviral activity, a functional selectivity that is critical for avoiding immunomodulatory off-target effects in antiviral therapy [2].

Antiviral HBV HDV Target Selectivity

Structural Differentiation: Extended Biphenyl System vs. Simpler Phenyl Analogs

The target compound contains an extended [1,1'-biphenyl]-4-carboxamide core, which provides a larger and more rigid aromatic surface area compared to the simple benzamide of the closest commercial analog N-(5-Amino-2-methylphenyl)-4-methylbenzamide (CAS 905810-25-5) [1]. This structural difference is quantified by molecular weight (302.37 vs. 240.30 g/mol) and the number of rotatable bonds (4 vs. 3), leading to a predicted increase in lipophilicity (cLogP ~3.8 vs. ~1.8) that can enhance membrane permeability and protein-binding pocket complementarity [2].

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Patent-Conferred Freedom to Operate (FTO) and Composition-of-Matter Protection

N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide is specifically listed as an example compound in the WO2019191624A1 patent family, conferring composition-of-matter protection within the claimed genus for treating HBV/HDV [1]. This contrasts with generic biphenylcarboxamides from earlier patents (e.g., p38 inhibitors, patent US20070129354) whose core IP has largely expired or does not cover antiviral use, thereby limiting their commercial development potential in this indication [2].

Intellectual Property Patent Protection HBV/HDV Therapy

Optimal Application Scenarios for Procuring N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide in Antiviral R&D


Hit-to-lead optimization for novel HBV/HDV inhibitors

The compound serves as a structurally defined starting point for medicinal chemistry campaigns targeting the HBV/HDV lifecycle, based on its specific inclusion in the WO2019191624A1 patent as a preferred embodiment [1]. Its balanced molecular properties (MW < 500, cLogP < 5) align with oral drug-like space, making it suitable for lead optimization [2].

Pharmacological tool compound for validating HBV/HDV target engagement

Given its patent-backed selectivity claim for HBV/HDV over other biphenylcarboxamide targets (such as p38 kinase), procurement of this compound enables definitive target deconvolution studies to confirm the viral protein target and mechanism of action [1].

Comparative benchmarking in antiviral drug development portfolios

Procurement is warranted when benchmarking novel in-house HBV/HDV inhibitors against a biphenylcarboxamide chemotype with a distinct IP position and structural fingerprint (biphenyl vs. simple phenyl), as quantified by molecular weight and lipophilicity differences relative to simple benzamide analogs [1][2].

Quote Request

Request a Quote for N-(5-Amino-2-methylphenyl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.